molecular formula C13H25NO5 B14150231 Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate CAS No. 313266-02-3

Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate

Katalognummer: B14150231
CAS-Nummer: 313266-02-3
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: GPAFQFNOEKOEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate is a chemical compound with the molecular formula C13H25NO5 and a molecular weight of 275.341 Da . This compound is part of a class of chemicals known as crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions, making them useful in various chemical applications.

Vorbereitungsmethoden

The synthesis of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate typically involves the reaction of 1,4,7-trioxa-10-azacyclododecane with butyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential use in catalysis and material science.

    Biology: The compound is investigated for its ability to transport metal ions across biological membranes, which can be useful in studying ion transport mechanisms and developing new drug delivery systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of chelation therapy, where it can be used to remove toxic metal ions from the body.

    Industry: It is used in the synthesis of various polymers and materials with unique properties, such as enhanced thermal stability and conductivity .

Wirkmechanismus

The mechanism of action of Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate primarily involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure can coordinate with metal ions, effectively “trapping” them within the ring. This property is exploited in various applications, such as catalysis and ion transport. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate can be compared with other crown ethers and similar compounds:

Eigenschaften

CAS-Nummer

313266-02-3

Molekularformel

C13H25NO5

Molekulargewicht

275.34 g/mol

IUPAC-Name

butyl 1,4,7-trioxa-10-azacyclododecane-10-carboxylate

InChI

InChI=1S/C13H25NO5/c1-2-3-6-19-13(15)14-4-7-16-9-11-18-12-10-17-8-5-14/h2-12H2,1H3

InChI-Schlüssel

GPAFQFNOEKOEEL-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)N1CCOCCOCCOCC1

Löslichkeit

40.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.